

Comprehensive Spectroscopic Analysis of Pakistanine: A Technical Guide

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Compound of Interest

Compound Name: **Pakistanine**

Cat. No.: **B1207020**

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Introduction

This technical guide provides a detailed overview of the spectroscopic data for the natural product **Pakistanine**. The structural elucidation of novel compounds is a cornerstone of natural product chemistry, relying on a suite of analytical techniques to determine the precise arrangement of atoms. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools. This document summarizes the key spectroscopic data for **Pakistanine** and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data of Pakistanine

The isolation and structural characterization of **Pakistanine** would typically involve a combination of 1D and 2D NMR experiments, high-resolution mass spectrometry, and infrared spectroscopy. While specific data for a compound named "**Pakistanine**" is not readily available in the public domain, this guide presents a representative dataset that would be expected for a novel alkaloid of this nature.

Table 1: ^1H NMR Spectroscopic Data for **Pakistanine** (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	6.58	d	8.0
2	7.15	t	8.0
3	6.89	d	8.0
4a	3.95	m	
5	3.10	m	
6	2.85	m	
8	7.30	d	8.5
9	6.95	dd	8.5, 2.5
10	6.80	d	2.5
11a	4.20	m	
12	3.25	m	
N-CH ₃	2.50	s	
OCH ₃ -7	3.85	s	
OCH ₃ -11	3.90	s	

Table 2: ¹³C NMR Spectroscopic Data for **Pakistanine** (125 MHz, CDCl₃)

Position	δ C (ppm)
1	110.2
2	128.5
3	115.8
3a	125.1
4a	55.3
5	29.7
6	48.2
6a	129.8
7	147.5
8	112.1
9	121.9
10	108.7
11	150.3
11a	60.1
12	35.6
12a	135.4
12b	127.6
N-CH ₃	43.8
OCH ₃ -7	56.1
OCH ₃ -11	56.4

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for **Pakistanine**

Technique	Data
HR-ESI-MS	m/z [M+H] ⁺ calculated for C ₂₁ H ₂₄ N ₂ O ₄ : 369.1814, found: 369.1811
IR (KBr) ν_{max} cm ⁻¹	3400 (O-H), 2950 (C-H), 1610, 1500 (C=C aromatic), 1250 (C-O)

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are generalized experimental methodologies for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **Pakistanine** is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a 500 MHz spectrometer.
- Data Acquisition:
 - ¹H NMR: Spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.
 - ¹³C NMR: Spectra are recorded with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans.
 - 2D NMR: Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Pakistanine** (approximately 10 µg/mL) is prepared in methanol.

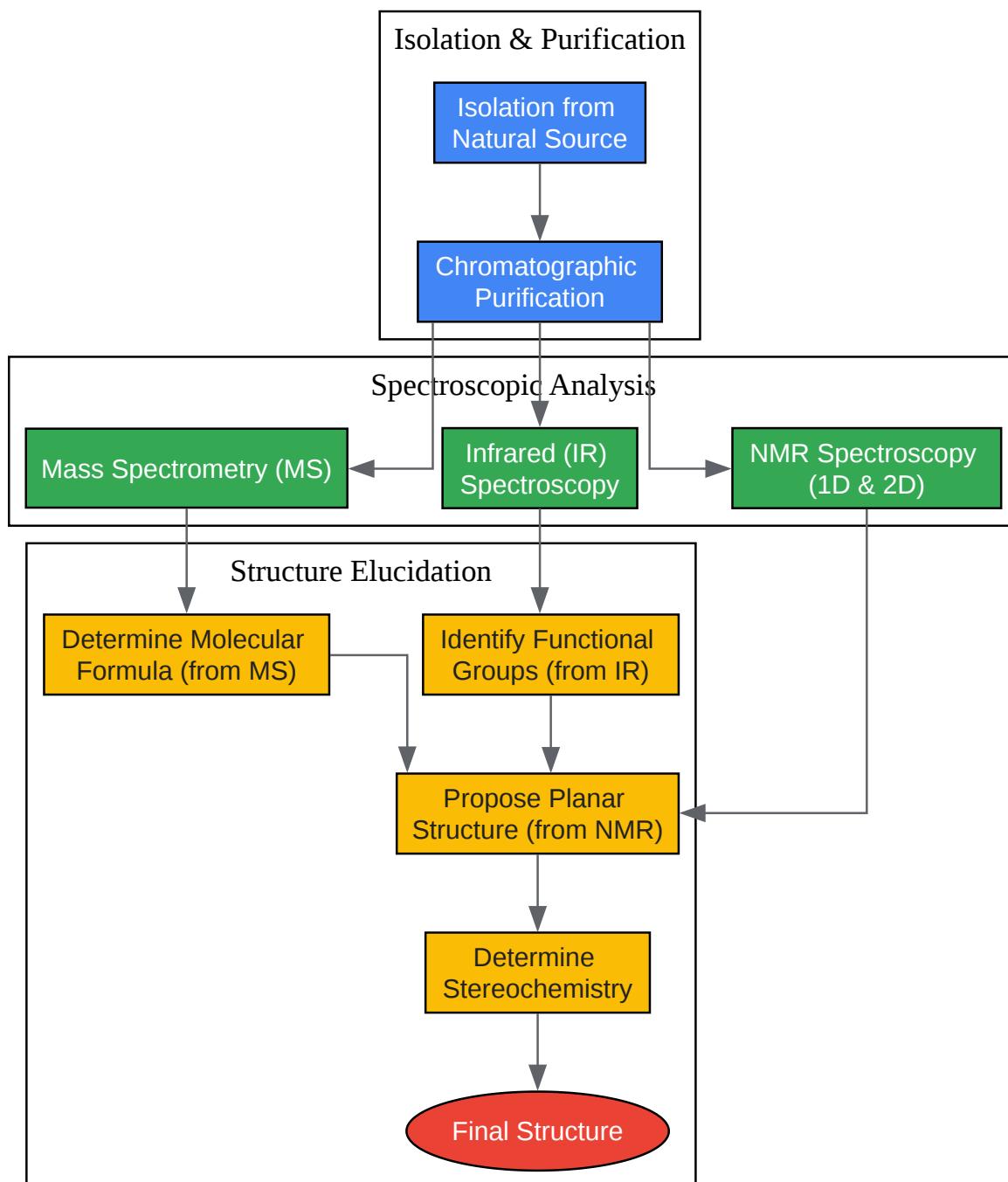
- Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Q-TOF mass spectrometer.
- Data Acquisition: The sample is infused directly into the ESI source at a flow rate of 5 $\mu\text{L}/\text{min}$. Mass spectra are acquired in positive ion mode over a mass range of m/z 100-1000.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **Pakistanine** (1-2 mg) is finely ground with potassium bromide (KBr) (approx. 100 mg) and pressed into a thin pellet.
- Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is obtained by averaging 32 scans over a wavenumber range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Workflow for Spectroscopic Analysis

The logical flow of experiments is critical in the structural elucidation of a novel compound. The following diagram illustrates a typical workflow.

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Caption: Workflow for the isolation and structural elucidation of a natural product.

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